2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester
Description
Properties
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-16-10(9)11(17)15-5/h6-8H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOAWRYTFGERMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Bromo-2-(methylcarbamoyl)pyridine
The methylcarbamoyl group is introduced via amidation of pyridine-2-carbonyl chloride or through coupling reactions. For example:
Alternative Route: Direct Bromination
Bromination of 2-(methylcarbamoyl)pyridine using N-bromosuccinimide (NBS) in acetonitrile at 80°C selectively functionalizes position 3, though regioselectivity challenges may arise.
Miyaura Borylation of Halogenated Intermediates
General Reaction Setup
Adapting methodologies from CN103601745A, the halogenated precursor undergoes borylation with bis(pinacolato)diboron (Bpin) under palladium catalysis:
Representative Procedure:
Critical Parameters
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Catalyst Selection : Ferrocene-based palladium complexes outperform Pd(PPh) in suppressing protodeborylation.
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Solvent Effects : Dioxane enhances reaction efficiency compared to THF due to superior ligand coordination.
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Temperature : Reactions at 100°C achieve full conversion within 18 hours, whereas lower temperatures (60°C) require extended durations.
Alternative Methods for Boronic Ester Formation
Transesterification with Pinacol
Methyl boronic acid pinacolate ester (synthesized from methylboronic acid and pinacol in diethyl ether with MgSO) can undergo transesterification with 3-bromo-2-(methylcarbamoyl)pyridine under AgO/Pd catalysis:
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Conditions : Pd(dba) (8 mol%), PPh (9:1 P:Pd), AgO (1.7 equiv.) in THF at 70°C.
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Yield : 50–60%, limited by competing side reactions.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Palladium Cycle in Miyaura Borylation
The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with Bpin and reductive elimination to form the boronic ester. Potassium acetate facilitates bromide abstraction, preventing catalyst poisoning.
Competing Pathways
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Protodeborylation : Occurs under acidic conditions or with inadequate base, yielding dehalogenated byproducts.
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Homocoupling : Mitigated by strict exclusion of oxygen and moisture.
Scalability and Industrial Considerations
The Miyaura borylation method is preferred for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of boronic acids.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Intermediate
One of the primary applications of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is as a pharmaceutical intermediate . This compound plays a crucial role in the synthesis of various bioactive molecules, including those used in the treatment of diseases such as cancer and infectious diseases. The boronic acid functionality is particularly valuable in the formation of covalent bonds with biologically relevant targets, enhancing the efficacy of pharmaceutical agents .
Role in Medicinal Chemistry
Boronic acids, including this compound, are known for their diverse biological activities, such as anticancer , antibacterial , and antiviral properties . Research has indicated that derivatives of boronic acids can inhibit specific enzymes and pathways involved in disease progression. For instance, they have been explored as potential inhibitors of proteasomes, which are critical for protein degradation in cells .
Synthetic Applications
In synthetic organic chemistry, this compound is utilized in various reactions:
- Suzuki-Miyaura Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds, which are essential in many pharmaceuticals .
- Coordination Chemistry : It can act as a ligand in coordination complexes, facilitating the synthesis of novel materials with unique properties .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of boronic acid derivatives in drug discovery:
- A study demonstrated that certain boronic acids could selectively inhibit cancer cell proliferation by targeting specific signaling pathways. The incorporation of this compound into drug candidates showed enhanced activity compared to non-boronated analogs .
- Another research project focused on the use of this compound in developing new antibacterial agents. The results indicated that compounds containing the boronic acid moiety exhibited significant antibacterial activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action for 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form carbon-carbon bonds . This process is facilitated by the unique electronic properties of the boronic ester group, which enhances the reactivity and selectivity of the reaction .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester
- CAS Number : 945863-21-8
- Molecular Formula : C₁₃H₁₉BN₂O₃ (inferred from structural analogs)
- Molecular Weight : ~278.11 g/mol (estimated)
Structural Features :
This compound consists of a pyridine ring substituted at the 3-position with a boronic acid pinacol ester and at the 6-position (equivalent to 2-position in alternative numbering) with a methylcarbamoyl group (-NHCOCH₃). The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility for Suzuki-Miyaura cross-coupling reactions .
Applications: Primarily used in pharmaceutical synthesis and materials science, particularly in palladium-catalyzed reactions to construct biaryl or heteroaryl systems . The methylcarbamoyl group may confer biological activity, as pyridine-2-amide analogs are known agonists of Cannabinoid Receptor 2 .
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
The following table summarizes key analogs, focusing on substituent effects:
Electronic and Steric Effects
- Electron-Withdrawing Groups (e.g., -NHCOCH₃) :
The methylcarbamoyl group withdraws electrons via resonance, reducing electron density on the pyridine ring. This can slow down Suzuki-Miyaura couplings compared to electron-donating substituents like -OCH₃ . - Steric Hindrance :
Bulky groups (e.g., diethylcarbamoyl) at the ortho position (C2 or C6) hinder transmetalation in cross-coupling reactions, requiring optimized catalyst systems (e.g., Pd-XPhos) .
Reactivity in Cross-Coupling Reactions
- Target Compound : Moderate reactivity due to balanced steric and electronic effects. Compatible with aryl chlorides under mild conditions .
- 2-Ethylpyridine-3-boronic Acid Pinacol Ester : High reactivity with aryl bromides but prone to protodeboronation in protic solvents .
- Boc-Protected Analogs : Require deprotection (e.g., TFA) before coupling, limiting one-pot synthetic strategies .
Material Science
- Pinacol esters with electron-deficient pyridines (e.g., -NHCOCH₃) are used in OLEDs as electron-transport layers due to their stable radical anions .
Biological Activity
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological properties, and applications of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves the coupling of 2-(Methylcarbamoyl)pyridine with boronic acid pinacol esters under palladium-catalyzed conditions. The general reaction scheme can be summarized as follows:
- Starting Materials : 2-(Methylcarbamoyl)pyridine and boronic acid pinacol ester.
- Catalyst : Palladium-based catalyst (e.g., Pd(PPh₃)₄).
- Conditions : Reaction in an organic solvent (e.g., DMF or toluene) under an inert atmosphere.
The reaction yields the desired boronic ester with moderate to high yields depending on the optimization of reaction conditions.
Anticancer Properties
Research indicates that boronic acid derivatives exhibit significant anticancer activity. In particular, studies have shown that compounds similar to this compound can inhibit proteasome activity, leading to apoptosis in cancer cells.
- Case Study : A study published in ACS Chemical Biology demonstrated that boronic esters can selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation (PubChem) .
Antimicrobial Activity
Boronic acids have also been studied for their antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes, which are critical for cell wall synthesis.
- Research Findings : A review article highlighted that certain boronic acid derivatives showed promising activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents (RSC Publishing) .
Data Table: Biological Activities of Boronic Acid Derivatives
The biological activity of this compound can be attributed to several mechanisms:
- Proteasome Inhibition : By binding to the active site of proteasomes, boronic acids prevent the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells.
- Enzyme Inhibition : The structural similarity of boronic acids to natural substrates allows them to act as competitive inhibitors for various enzymes involved in microbial metabolism.
Q & A
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using 2-(methylcarbamoyl)pyridine-3-boronic acid pinacol ester?
- Methodological Answer : The compound’s boronic ester group facilitates C–C bond formation under palladium catalysis. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for aryl halide coupling partners.
- Base optimization : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures (3:1) at 80–100°C enhances reactivity .
- Molar ratios : Use 1.2–1.5 equivalents of the boronic ester to drive the reaction to completion.
Monitor reaction progress via TLC or LC-MS, as steric hindrance from the methylcarbamoyl group may slow kinetics.
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the pinacol ester (δ ~1.3 ppm for methyl groups) and methylcarbamoyl moiety (δ ~2.8–3.0 ppm for N–CH₃) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 263.12) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% for reliable reproducibility) .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store under inert gas (argon or nitrogen) in airtight, light-resistant containers at –20°C for long-term stability. Short-term storage at 0–4°C is acceptable . Avoid moisture, as boronic esters hydrolyze to boronic acids, reducing reactivity in cross-couplings.
Advanced Research Questions
Q. How does the methylcarbamoyl group influence regioselectivity in multicomponent reactions?
- Methodological Answer : The electron-withdrawing carbamoyl group directs electrophilic substitution to the para position on the pyridine ring. In cross-couplings, steric effects from the methyl group may favor reactions at less hindered sites. Computational DFT studies (e.g., using Gaussian) can model charge distribution and predict reactivity . Experimentally, competitive coupling experiments with substituted aryl halides quantify regioselectivity trends.
Q. What strategies mitigate side reactions (e.g., protodeboronation) during catalytic cycles?
- Methodological Answer : Protodeboronation is minimized by:
- Low-temperature protocols : Conduct reactions at 50°C instead of reflux to reduce decomposition .
- Additives : Include 10 mol% of 2,6-lutidine to stabilize the boronate intermediate .
- Solvent choice : Use anhydrous DME instead of THF to limit water content.
Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane) to isolate the desired biaryl product.
Q. How can researchers validate the compound’s stability under varying pH conditions?
- Methodological Answer : Perform kinetic studies by incubating the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via:
- UV-Vis spectroscopy : Track absorbance changes at λ_max ~270 nm (characteristic of the boronic ester).
- ¹¹B NMR : Identify hydrolysis products (boronic acid at δ ~28–30 ppm) .
Results guide solvent selection for reactions in aqueous media or biological assays.
Data Contradictions and Resolution
Q. Discrepancies in reported solubility: How to reconcile conflicting data?
- Analysis : notes “slight solubility in water,” while similar boronic esters (e.g., ) show improved solubility in DMSO.
- Resolution : Pre-solubilize the compound in DMSO (10 mM stock) before adding to aqueous reaction mixtures. Confirm solubility empirically via dynamic light scattering (DLS) if precipitates form during reactions .
Synthetic Challenges and Solutions
Q. What are the limitations in scaling up synthesis of this boronic ester?
- Methodological Answer :
- Purification hurdles : Column chromatography is inefficient for large batches. Switch to recrystallization (ethyl acetate/hexane) or fractional distillation under reduced pressure .
- Cost : Use cheaper pinacol substitutes (e.g., neopentyl glycol) during esterification, though reactivity may vary .
Applications in Drug Discovery
Q. How is this compound utilized in fragment-based drug design (FBDD)?
- Methodological Answer : The pyridine-boronic ester serves as a versatile warhead for covalent inhibition or PROTAC development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
